molecular formula C11H9ClO2S B1458749 Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-73-8

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Cat. No.: B1458749
CAS No.: 1415968-73-8
M. Wt: 240.71 g/mol
InChI Key: KESJJOKEOXAERJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom

Mechanism of Action

Thiophene Derivatives

Thiophene derivatives are a promising class of organosulfur compounds that have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Targets and Mode of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . The exact targets and mode of action can vary widely depending on the specific thiophene derivative and its chemical structure.

Biochemical Pathways

The biochemical pathways affected by thiophene derivatives can also vary widely. For instance, some thiophene derivatives might inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

The pharmacokinetics of thiophene derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the specific chemical structure of the derivative, the route of administration, and the patient’s physiological condition .

Result of Action and Action Environment

The molecular and cellular effects of thiophene derivatives can include changes in cell signaling, gene expression, and cellular metabolism . The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound may interact with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the activity of specific kinases, leading to alterations in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation and subsequent downstream signaling events . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability under different conditions, which may influence their biological activity . Additionally, prolonged exposure to this compound may lead to changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are essential considerations for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that thiophene derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit anti-inflammatory or anticancer properties, while higher doses may result in toxicity or other adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Halogenation, nitration, and other electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for halogenation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzo[B]thiophene-2-carboxylate
  • Methyl 4-methylbenzo[B]thiophene-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[B]thiophene-2-carboxylate

Uniqueness

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate is unique due to the presence of both a chlorine and a methyl group on the thiophene ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other thiophene derivatives .

Properties

IUPAC Name

methyl 4-chloro-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJJOKEOXAERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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